molecular formula C10H8O3 B145089 6-Hydroxychromene-3-carboxaldehyde CAS No. 134822-76-7

6-Hydroxychromene-3-carboxaldehyde

Cat. No.: B145089
CAS No.: 134822-76-7
M. Wt: 176.17 g/mol
InChI Key: JSPGOHYLKVWWKI-UHFFFAOYSA-N
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Description

6-Hydroxychromene-3-carboxaldehyde is a heterocyclic compound with the molecular formula C10H8O3. It is a derivative of chromene, featuring a hydroxyl group at the 6th position and an aldehyde group at the 3rd position. This compound is known for its bright yellow/orange color and is used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxychromene-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of salicylaldehyde derivatives and ethyl acetoacetate in the presence of a base, followed by oxidation to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxychromene-3-carboxaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxychromene-3-carboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways. Its effects are mediated through the modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison: 6-Hydroxychromene-3-carboxaldehyde is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its fluorinated or chlorinated counterparts, it exhibits different solubility and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-hydroxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGOHYLKVWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406391
Record name 6-Hydroxychromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134822-76-7
Record name 6-Hydroxychromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxychromene-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3 g (21.7 mmol) of 2,5-dihydroxybenzaldehyde and also 2.2 ml (32.6 mmol) of acrolein are added to a suspension of 6 g (43.5 mmol) of potassium carbonate in 50 ml of 1,4-dioxane; the medium is then heated at reflux for 12 hours. The salts are filtered off over Celite; the solvent is then evaporated in vacuo. The residue obtained is taken up in water; the aqueous phase is then extracted with ether. After drying over magnesium sulphate and evaporation of the solvent in vacuo, the crude product is triturated in dichloromethane to yield the title compound in the form of a yellow solid.
Quantity
3 g
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reactant
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acrolein
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2.2 mL
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reactant
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6 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: 2,5-Dihydroxybenzaldehyde (25.0 g, 0.18 mol) is dissolved in 375 ml of 1,4-dioxane. To this is sequentially added potassium carbonate (50.0 g, 0.36 mol) and acrolein (15.22 g, 0.27 mol). The mixture is heated at reflux overnight, cooled, and partitioned between water and ether. The aqueous layer is removed and extracted twice with ether. The combined organic layers are dried (MgSO4) and evaporated. Trituration of the residue with dichloromethane, followed by filtration and drying, yields 6-hydroxy-2H-1-benzopyran-3-carboxaldehyde, m.p. 163°-165° C., as a yellow crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
15.22 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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C=CC=O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxychromene-3-carboxaldehyde
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6-Hydroxychromene-3-carboxaldehyde
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Reactant of Route 4
6-Hydroxychromene-3-carboxaldehyde
Reactant of Route 5
6-Hydroxychromene-3-carboxaldehyde
Reactant of Route 6
6-Hydroxychromene-3-carboxaldehyde

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